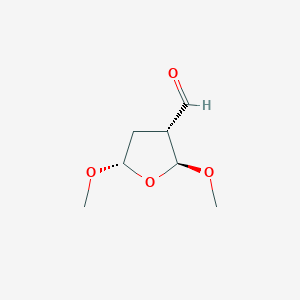
(2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde, also known as DMOC, is a chemical compound that has been widely used in scientific research. DMOC is a versatile building block for the synthesis of various organic compounds, including amino acids, peptides, and nucleosides.
Mécanisme D'action
The mechanism of action of (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde is not well understood. However, it is believed that (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde acts as a reactive intermediate in the synthesis of organic compounds. (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde can undergo various reactions, such as nucleophilic addition and condensation reactions, to form new chemical bonds.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde. However, (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has been reported to be non-toxic and non-carcinogenic. (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has also been reported to be stable under various conditions, such as acidic and basic conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde in lab experiments is its versatility as a building block for the synthesis of various organic compounds. (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde is also relatively easy to synthesize and purify. However, (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has some limitations in lab experiments. For example, (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde is hygroscopic and can absorb moisture from the air, which can affect the yield and purity of the final product. In addition, (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde can react with nucleophiles, such as amines and thiols, which can complicate the synthesis of certain organic compounds.
Orientations Futures
There are several future directions for the use of (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde in scientific research. One direction is the synthesis of new amino acids and peptides using (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde as a building block. Another direction is the synthesis of new nucleosides and nucleotides using (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde. (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde can also be used in the synthesis of other organic compounds, such as carbohydrates and natural products. In addition, (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde can be used in the development of new synthetic methods for organic synthesis.
Méthodes De Synthèse
(2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde can be synthesized by the reaction of 2,5-dimethoxytetrahydrofuran with chloral hydrate in the presence of a catalytic amount of sulfuric acid. The reaction proceeds through the formation of an intermediate hemiacetal, which is then converted to (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde by dehydration. The yield of (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde can be improved by using a solvent system consisting of dichloromethane and water.
Applications De Recherche Scientifique
(2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has been widely used in scientific research as a building block for the synthesis of various organic compounds. For example, (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has been used in the synthesis of amino acids, such as N-(tert-butoxycarbonyl)-L-aspartic acid and N-(tert-butoxycarbonyl)-L-glutamic acid. (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has also been used in the synthesis of peptides, such as the cyclic peptide cyclo(-D-Ala-L-Pro-L-Val-L-Leu-L-Phe-). In addition, (2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde has been used in the synthesis of nucleosides, such as 2'-deoxyinosine and 2'-deoxyguanosine.
Propriétés
Numéro CAS |
159551-34-5 |
|---|---|
Nom du produit |
(2S,3R,5S)-2,5-Dimethoxyoxolane-3-carbaldehyde |
Formule moléculaire |
C7H12O4 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
(2S,3R,5S)-2,5-dimethoxyoxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O4/c1-9-6-3-5(4-8)7(10-2)11-6/h4-7H,3H2,1-2H3/t5-,6+,7+/m1/s1 |
Clé InChI |
QMIGEDXMDGEZSR-VQVTYTSYSA-N |
SMILES isomérique |
CO[C@@H]1C[C@@H]([C@H](O1)OC)C=O |
SMILES |
COC1CC(C(O1)OC)C=O |
SMILES canonique |
COC1CC(C(O1)OC)C=O |
Synonymes |
3-Furancarboxaldehyde, tetrahydro-2,5-dimethoxy-, [2S-(2alpha,3beta,5beta)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




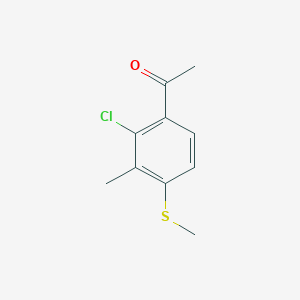
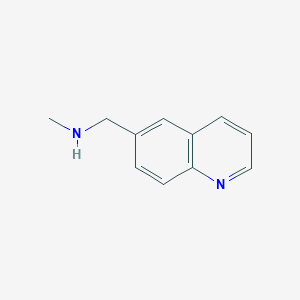
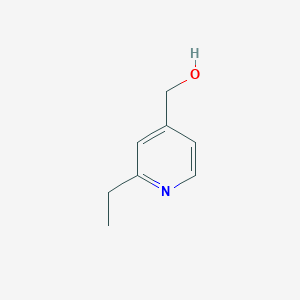

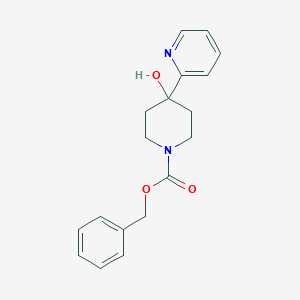


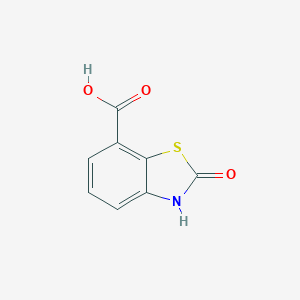

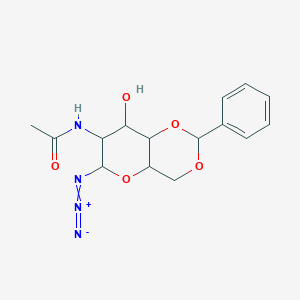

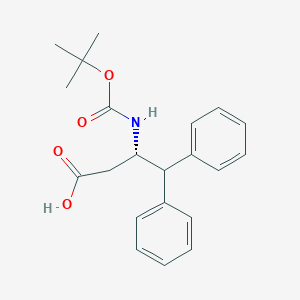
![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)